3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Description

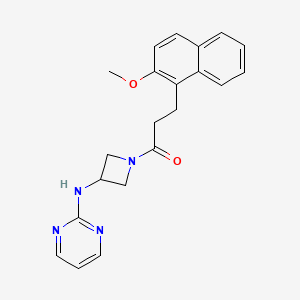

The compound 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a 2-methoxynaphthalen-1-yl group and a pyrimidin-2-ylamino-functionalized azetidine ring.

Properties

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-27-19-9-7-15-5-2-3-6-17(15)18(19)8-10-20(26)25-13-16(14-25)24-21-22-11-4-12-23-21/h2-7,9,11-12,16H,8,10,13-14H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEJLBFHXUGGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. This can be achieved through the methylation of naphthalene using methanol in the presence of a strong acid catalyst. The resulting methoxynaphthalene is then reacted with appropriate reagents to introduce the pyrimidinylaminoazetidine group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This would require optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxynaphthalene moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: : Reduction reactions can be performed on the pyrimidinylaminoazetidine group to yield reduced derivatives.

Substitution: : Substitution reactions can occur at different positions on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

Reduction: : Reduced pyrimidinylaminoazetidine derivatives.

Substitution: : Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be utilized to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biological processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties and reactivity.

Mechanism of Action

The mechanism by which 3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(2-Methoxynaphthalen-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, identified by its CAS number 2034222-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 362.4 g/mol. Its structure incorporates a methoxynaphthalene moiety and a pyrimidine-containing azetidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034222-80-3 |

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 362.4 g/mol |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have demonstrated high cytotoxic effects on MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen .

Mechanism of Action:

The proposed mechanism of action involves the modulation of various cellular pathways, including apoptosis and cell cycle regulation. The presence of the pyrimidine moiety is believed to enhance interaction with specific molecular targets, potentially leading to increased apoptosis in cancer cells.

Case Studies

-

Study on Structural Analogues:

A study evaluating structural analogues found that modifications in the azetidine ring significantly impacted cytotoxicity. Compounds with similar scaffolds demonstrated varying degrees of effectiveness against cancer cell lines, suggesting that structural optimization can lead to improved therapeutic agents . -

MTT Assay Results:

In vitro assays using the MTT method revealed that several derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells. These findings highlight the potential of this class of compounds as effective anticancer agents .

Comparative Analysis

To provide context for the biological activity of this compound, we compare it with other known compounds exhibiting similar activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.